molecular formula C16H20N4O2S B6965722 1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one

1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one

Cat. No.: B6965722
M. Wt: 332.4 g/mol
InChI Key: YXHXGJWKYIEPRV-UHFFFAOYSA-N
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Description

1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one is a complex organic compound that features a thiazole ring, a piperazine moiety, and a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with a piperazine derivativeCommon reagents used in these reactions include thionyl chloride, piperazine, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one is unique due to its combination of a thiazole ring, piperazine moiety, and pyridinone structure. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1-methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-17-10-13(23-12)11-19-6-8-20(9-7-19)16(22)14-4-3-5-18(2)15(14)21/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHXGJWKYIEPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2CCN(CC2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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